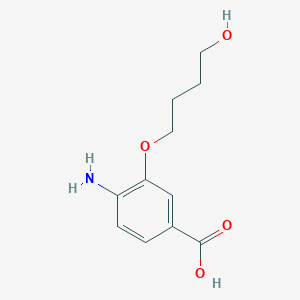

4-Amino-3-(4-hydroxybutoxy)benzoic acid

Description

Contextual Significance within Substituted Benzoic Acid Chemistry

Substituted benzoic acids are a fundamental class of compounds in organic chemistry, studied extensively to understand how different functional groups affect the properties of an aromatic ring and its associated carboxylic acid. The acidity of benzoic acid, for example, is significantly influenced by the nature of its substituents. libretexts.org

Electron-withdrawing groups, such as a nitro group, increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects. libretexts.orgopenstax.org Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, tend to decrease acidity by destabilizing the conjugate base. libretexts.orgopenstax.org

Rationale for Research Focus on 4-Amino-3-(4-hydroxybutoxy)benzoic Acid

The rationale for investigating this compound stems from the well-documented biological and material properties of its structural precursors and related analogues. Research into this specific compound is driven by the potential to create novel molecules with tailored functionalities.

Pharmaceutical and Biological Potential: The 4-aminobenzoic acid (PABA) framework is a key component in various biologically active molecules. nih.govmdpi.com Derivatives of PABA have been successfully converted into agents with significant antimicrobial, antifungal, and cytotoxic properties. nih.govmdpi.comresearchgate.net The introduction of the 4-hydroxybutoxy side chain to this core structure could modulate these biological activities, potentially improving solubility, membrane permeability, or target binding. The terminal hydroxyl group also offers a site for further chemical modification, allowing it to be used as a linker to attach other molecules or to form polymers.

Advanced Materials Science: Alkoxy-substituted benzoic acids are known for their ability to form liquid crystals through the creation of supramolecular hydrogen-bonded structures. nih.govresearchgate.net The long, flexible hydroxybutoxy chain in this compound could influence mesophase formation and stability, making it a candidate for the development of new liquid crystalline materials with specific optical or electronic properties.

Overview of Current Research Landscape Pertaining to Structurally Related Compounds

While direct research on this compound is not extensively published, the scientific landscape is rich with studies on structurally similar compounds. This body of work provides a strong foundation for predicting its potential applications and properties.

4-Aminobenzoic Acid (PABA) Derivatives: Research has focused on modifying the PABA structure to develop new therapeutic agents. Simple chemical modifications, such as forming Schiff bases, have led to compounds with potent antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus, as well as antifungal and cytotoxic effects against cancer cell lines. nih.govmdpi.comresearchgate.net Other studies have explored the synthesis of various O- and N-alkyl derivatives of PABA to evaluate their anticancer properties. tandfonline.comnih.gov

Alkoxy-Substituted Benzoic Acids: This class of compounds is prominent in materials science and catalysis. The length and position of the alkoxy chain significantly impact the mesomorphic (liquid crystal) properties of the molecule. nih.gov Furthermore, alkoxy groups can influence the regioselectivity of catalytic reactions, such as C-H activation, by exerting both steric and electronic effects. mdpi.com

4-Amino-3-hydroxybenzoic acid: This closely related analogue, which features a hydroxyl group instead of a hydroxybutoxy group, is recognized as a valuable building block in organic synthesis. chemicalbook.com It serves as a key intermediate in the preparation of various pharmaceutical compounds, including sphingosine (B13886) kinase inhibitors. chemicalbook.com Its utility in drug synthesis highlights the value of the 4-amino-3-oxygenated benzoic acid scaffold. chemicalbook.com

Table 2: Research Highlights of Structurally Related Compounds

| Compound Class | Key Research Findings | Potential Applications |

|---|---|---|

| 4-Aminobenzoic Acid (PABA) Derivatives | Exhibit broad-spectrum antimicrobial and cytotoxic activities upon chemical modification. nih.govmdpi.comresearchgate.net | Development of new antibiotics, antifungals, and anticancer agents. tandfonline.comnih.gov |

| Alkoxy-Substituted Benzoic Acids | Form supramolecular liquid crystals; influence the regioselectivity of C-H activation reactions. nih.govmdpi.com | Advanced display technologies, functional polymers, and fine chemical synthesis. researchgate.net |

| 4-Amino-3-hydroxybenzoic acid | Serves as a versatile intermediate for building complex molecules. chemicalbook.comchemicalbook.com | Pharmaceutical synthesis and drug discovery. chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(4-hydroxybutoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c12-9-4-3-8(11(14)15)7-10(9)16-6-2-1-5-13/h3-4,7,13H,1-2,5-6,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKYWUPGSPAUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OCCCCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 3 4 Hydroxybutoxy Benzoic Acid

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 4-Amino-3-(4-hydroxybutoxy)benzoic acid allows for the deconstruction of the molecule into simpler, more readily available precursors. The primary strategic disconnections involve the ether linkage and the functional groups on the aromatic ring.

Two logical retrosynthetic pathways can be proposed:

Pathway A: Ether Bond Disconnection. The most intuitive disconnection is at the C-O ether bond. This is based on the well-established Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comyoutube.combyjus.com This disconnection leads to two key fragments: an aromatic core, 4-amino-3-hydroxybenzoic acid (1) , and a four-carbon electrophile such as 4-bromo-1-butanol (B1194514) (2) or a related derivative.

Pathway B: Functional Group Interconversion. An alternative strategy involves disconnecting the functional groups on the ring. The amino group can be traced back to a nitro group via reduction, a common transformation in aromatic synthesis. youtube.comyoutube.com The carboxylic acid can be derived from the oxidation of a methyl group. youtube.com This approach suggests a different set of precursors, starting from a simpler substituted benzene (B151609).

Based on these analyses, the following molecules are identified as key precursors for the synthesis of the target compound:

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 4-Amino-3-hydroxybenzoic acid | C₇H₇NO₃ | Aromatic core for etherification |

| 3-Hydroxy-4-nitrobenzoic acid | C₇H₅NO₅ | Starting material for linear synthesis, containing pre-installed nitro and hydroxyl groups |

| 4-Bromo-1-butanol | C₄H₉BrO | Source of the 4-hydroxybutoxy side chain |

| 1,4-Dibromobutane | C₄H₈Br₂ | Alternative source for the butoxy side chain, requiring subsequent hydrolysis |

Classical Organic Synthesis Approaches

Classical approaches to synthesizing this compound can be categorized as either linear or convergent, each with distinct advantages and challenges.

Multi-step Linear Syntheses

A linear synthesis involves the sequential modification of a single starting material. A plausible linear route could commence with 3-hydroxy-4-nitrobenzoic acid. This approach benefits from having the key hydroxyl and nitro functionalities already in the correct positions on the benzene ring.

A proposed linear sequence is as follows:

Esterification: The carboxylic acid of 3-hydroxy-4-nitrobenzoic acid is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions.

Etherification: The phenolic hydroxyl group is then alkylated with a suitable four-carbon chain, such as 4-bromo-1-butanol, via the Williamson ether synthesis. masterorganicchemistry.com A base like potassium carbonate is used to deprotonate the phenol, forming a nucleophilic phenoxide that attacks the alkyl halide.

Nitro Reduction: The nitro group is reduced to the primary amine. Catalytic hydrogenation is a common and clean method for this step. chemicalbook.com

Hydrolysis: Finally, the ester is hydrolyzed back to a carboxylic acid, and any protecting groups on the side-chain hydroxyl are removed to yield the final product.

| Step | Reaction | Typical Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (catalyst), reflux | Protect carboxylic acid group |

| 2 | Williamson Ether Synthesis | 4-Bromo-1-butanol, K₂CO₃, in a polar aprotic solvent (e.g., DMF), heat | Introduce the 4-hydroxybutoxy side chain |

| 3 | Nitro Reduction | H₂, Palladium on Carbon (Pd/C), Ethanol (EtOH), room temperature | Convert nitro group to amino group |

| 4 | Ester Hydrolysis | Aqueous NaOH, followed by acidic workup (e.g., HCl) | Deprotect carboxylic acid to yield final product |

Convergent Synthesis Strategies

For the target molecule, a convergent strategy would involve:

Fragment A Synthesis: Preparation of the aromatic core, such as methyl 4-amino-3-hydroxybenzoate.

Fragment B Synthesis: Preparation of the alkylating agent, for example, protecting the hydroxyl group of 4-bromo-1-butanol to prevent self-reaction.

Coupling and Deprotection: The two fragments are joined via etherification, followed by the removal of all protecting groups.

| Fragment | Synthetic Goal | Plausible Route |

|---|---|---|

| A (Aromatic Core) | Methyl 4-amino-3-hydroxybenzoate | Start from 3-hydroxybenzoic acid, perform nitration, esterification, and then reduction of the nitro group. |

| B (Side Chain) | 4-Bromo-1-(tert-butyldimethylsilyloxy)butane | Protect the hydroxyl group of 4-bromo-1-butanol with TBDMSCl. |

| Coupling | Methyl 4-amino-3-(4-(tert-butyldimethylsilyloxy)butoxy)benzoate | Williamson ether synthesis between Fragment A and Fragment B. |

| Final Steps | This compound | Sequential or one-pot deprotection of the silyl (B83357) ether and hydrolysis of the methyl ester. |

Modern Synthetic Innovations

Modern synthetic chemistry offers tools to improve the efficiency, selectivity, and environmental footprint of these classical routes.

Catalytic Methods in the Synthesis of this compound

Catalysis plays a pivotal role in several key transformations required for the synthesis of the target compound.

Catalytic Hydrogenation: The reduction of the nitro group is a prime example where catalysis is superior to stoichiometric methods. While classical methods might use tin (Sn) or iron (Fe) in acidic media, these generate significant metallic waste. google.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel offers high efficiency and cleaner reaction profiles. chemicalbook.comgoogle.com

Catalytic C-O Bond Formation: While the Williamson ether synthesis is robust, it relies on stoichiometric base and can require harsh conditions. Modern organic synthesis is exploring catalytic methods for C-O bond formation. Phase-transfer catalysis (PTC) can be used to enhance the rate and efficiency of Williamson-type reactions under milder conditions. acs.org More advanced, though less commonly applied to this specific type of transformation, are copper- and palladium-catalyzed etherification reactions that can sometimes offer alternative pathways for forming aryl-alkyl ether bonds. Furthermore, rhodium-catalyzed C-H activation presents a modern strategy for functionalizing aromatic rings, potentially offering novel routes to precursors. mdpi.com

| Transformation | Catalytic Method | Catalyst Example | Advantages |

|---|---|---|---|

| Nitro Group Reduction | Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | High yield, clean reaction, ambient conditions, catalyst is recyclable. google.com |

| Transfer Hydrogenation | Raney Nickel (Ra-Ni) | Avoids use of high-pressure hydrogen gas, good for scaled-up processes. chemicalbook.com | |

| Ether Synthesis | Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts (e.g., TBAB) | Enhances reaction rate, allows for milder conditions, can use aqueous/organic biphasic systems. acs.org |

Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact and improve safety and efficiency. alfa-chemistry.com

Use of Catalysis: As discussed, employing catalytic methods, especially for the reduction step, is significantly greener than using stoichiometric reducing agents like tin, which have poor atom economy and produce toxic waste streams. google.com

Solvent Selection: The choice of solvent is critical. Efforts to replace traditional polar aprotic solvents like DMF, which have toxicity concerns, with greener alternatives are a key focus. Some modern ether syntheses are being developed to proceed under solvent-free conditions or in more benign solvent systems. google.com

Energy Efficiency: The use of microwave-assisted or sonochemical methods can significantly reduce reaction times and energy consumption compared to conventional heating. alfa-chemistry.com

Reduction of Derivatives: A key green chemistry principle is to minimize the use of protecting groups. An ideal synthesis would avoid the protection/deprotection of the carboxylic acid and hydroxyl groups, though this presents a significant chemoselectivity challenge.

| Green Chemistry Principle | Application to the Proposed Synthesis |

|---|---|

| Prevention (Waste) | Choosing a convergent over a linear route to maximize yield and minimize byproducts. |

| Atom Economy | A convergent approach generally results in a higher overall yield and better atom economy. |

| Less Hazardous Chemical Syntheses | Replacing stoichiometric tin/iron reduction with catalytic hydrogenation to avoid heavy metal waste. google.com |

| Safer Solvents and Auxiliaries | Exploring alternatives to DMF or DMSO, or using phase-transfer catalysis to enable biphasic systems. acs.orggoogle.com |

| Design for Energy Efficiency | Investigating microwave or ultrasound-assisted reactions to reduce energy input and reaction times. alfa-chemistry.com |

| Use of Catalysis | Prioritizing catalytic reagents (e.g., Pd/C) over stoichiometric reagents (e.g., SnCl₂) for their high turnover and reduced waste. |

Flow Chemistry Applications

The adaptation of synthetic steps for this compound to a continuous flow process offers several potential advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and potential for higher yields and purity. researchgate.net Although specific flow chemistry protocols for this molecule are not documented, the individual transformations within the proposed synthesis are amenable to this technology.

Key reactions such as nitration, reduction of the nitro group, and the Williamson ether synthesis can be effectively translated to flow reactor systems. For instance, the nitration of a precursor aromatic ring, often a highly exothermic and potentially hazardous reaction in batch, can be performed with greater safety in a microreactor, where the high surface-area-to-volume ratio allows for efficient heat dissipation. Similarly, catalytic hydrogenations for the reduction of a nitro group to an amine are well-established in flow chemistry, often utilizing packed-bed reactors with a solid-supported catalyst. rsc.org

The Williamson ether synthesis could also be adapted to a flow setup, potentially using a packed-bed reactor containing a solid-supported base. numberanalytics.comnumberanalytics.com This would facilitate the reaction between the protected aminophenol and the butoxy-containing alkylating agent, followed by in-line purification to remove any unreacted starting materials or by-products. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can be leveraged to minimize the formation of impurities and maximize the yield of the desired ether.

A hypothetical flow synthesis setup could involve a series of interconnected modules, each dedicated to a specific reaction in the synthetic sequence. This integrated approach, often referred to as a "telescoped" synthesis, would allow for the continuous production of the target molecule from the initial starting materials without the need for isolation and purification of intermediates. numberanalytics.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximizing the yield and purity of this compound. Each step in the proposed synthesis requires careful consideration of various parameters.

For the Williamson ether synthesis, the choice of base, solvent, and temperature is critical. A moderately strong base is required to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. The solvent should be polar aprotic to facilitate the S\textsubscript{N}2 reaction. Temperature control is also crucial to balance the reaction rate with the potential for side reactions.

The protection and deprotection steps also offer avenues for optimization. The choice of protecting groups for the amine and carboxylic acid functionalities should be orthogonal, meaning they can be removed under different conditions without affecting each other or the ether linkage.

To illustrate potential optimization parameters, the following table outlines hypothetical conditions for the key etherification step based on general principles of the Williamson ether synthesis.

Interactive Data Table: Hypothetical Reaction Conditions for Williamson Ether Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Base | Potassium Carbonate | Sodium Hydride | Cesium Carbonate |

| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (B95107) (THF) | Acetonitrile (B52724) |

| Temperature | 80 °C | 60 °C | 100 °C |

| Reactant Ratio (Phenol:Alkyl Halide) | 1:1.2 | 1:1.5 | 1:1.1 |

| Reaction Time | 12 hours | 24 hours | 8 hours |

Further optimization would involve systematic variation of these parameters and analysis of the resulting product mixture to identify the conditions that provide the highest yield of the desired product with the minimal formation of by-products.

Stereoselective Synthesis Considerations

In the context of the synthesis of this compound, stereoselectivity is not a primary concern for the introduction of the 4-hydroxybutoxy side chain itself, as 1,4-butanediol (B3395766) is an achiral molecule. The resulting ether linkage does not create a new stereocenter.

However, if a chiral diol were to be used as the starting material for the side chain, the synthesis would then need to address aspects of stereochemistry. In such a scenario, the synthetic strategy would need to be designed to either preserve the existing stereochemistry of the chiral diol or to control the formation of new stereocenters during the synthesis. This could involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reactions. chemrxiv.org For the specific target compound, this compound, these considerations are not applicable as the side chain is achiral.

Advanced Structural Elucidation and Conformational Analysis of 4 Amino 3 4 Hydroxybutoxy Benzoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 4-Amino-3-(4-hydroxybutoxy)benzoic acid in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY would reveal correlations between adjacent protons in the butoxy chain and within the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to their attached carbons, providing a definitive map of all C-H one-bond connections. sdsu.eduyoutube.com This is crucial for assigning the specific ¹³C signals for each protonated carbon in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is instrumental in connecting the different fragments of the molecule. sdsu.eduyoutube.com Key HMBC correlations would link the butoxy chain's ether oxygen to the aromatic ring and the carboxylic acid group to its aromatic position.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net NOESY is particularly useful for determining the preferred conformation of the flexible butoxy chain relative to the planar benzoic acid core.

The following table represents hypothetical but chemically plausible NMR data for this compound, illustrating the expected chemical shifts and key 2D NMR correlations.

| Atom Number | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| Aromatic Ring | ||||

| 1-COOH | - (no proton) | ~168.0 | - | - |

| 2-C | - (no proton) | ~118.0 | H-6, H-4' | - |

| 3-C | H-3 (~7.4) | ~115.0 | C-1, C-5 | H-5 |

| 4-C | - (no proton) | ~148.0 | H-3, H-5, H-1' | - |

| 5-C | H-5 (~7.2) | ~124.0 | C-1, C-3, C-4 | H-3 |

| 6-C | - (no proton) | ~145.0 | H-3, H-5, H-1' | - |

| 7-NH₂ | H₂ (~4.5) | - | C-6, C-5 | - |

| Butoxy Chain | ||||

| 1'-CH₂ | H₂ (~4.1) | ~69.0 | C-6, C-2' | H₂-2' |

| 2'-CH₂ | H₂ (~1.9) | ~29.0 | C-1', C-3' | H₂-1', H₂-3' |

| 3'-CH₂ | H₂ (~1.6) | ~26.0 | C-2', C-4' | H₂-2', H₂-4' |

| 4'-CH₂ | H₂ (~3.6) | ~61.0 | C-3', C-2' | H₂-3' |

| 4'-OH | H (~4.8) | - | C-4', C-3' | - |

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for analyzing the structure of solid materials. For a molecule like this compound, which has multiple hydrogen bond donors (-OH, -NH₂, -COOH) and acceptors (O=C, -O-), as well as a flexible side chain, the potential for polymorphism is high. Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. ssNMR can distinguish between polymorphs by detecting subtle differences in the chemical shifts and relaxation times of nuclei (e.g., ¹³C, ¹⁵N) that arise from variations in the local chemical environment and crystal packing.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₅NO₄), the expected monoisotopic mass is 225.10011 Da. uni.lu HRMS analysis would confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can further aid in identification. uni.lu

| Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | C₁₁H₁₆NO₄⁺ | 226.10739 | 149.2 |

| [M+Na]⁺ | C₁₁H₁₅NNaO₄⁺ | 248.08933 | 155.5 |

| [M+K]⁺ | C₁₁H₁₅KNO₄⁺ | 264.06327 | 153.1 |

| [M-H]⁻ | C₁₁H₁₄NO₄⁻ | 224.09283 | 149.7 |

Table data sourced from PubChemLite. uni.lu

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a specific adduct) and inducing fragmentation through collision with an inert gas. nih.gov The resulting fragment ions provide a roadmap of the molecule's structure. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve characteristic losses related to its functional groups.

A proposed fragmentation pathway could include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to an ion at m/z 208.097.

Cleavage of the butoxy chain: Scission at the ether bond could yield a fragment corresponding to the hydroxybutoxy group or the remaining aminobenzoic acid structure. For example, cleavage of the C-O ether bond could result in a fragment ion at m/z 154 (aminohydroxybenzoic acid radical cation).

Loss of the entire butoxy group: This would result in a fragment at m/z 152.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid is a common fragmentation pathway for benzoic acids.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 226.107 | 208.097 | H₂O | Ion from loss of terminal alcohol water |

| 226.107 | 180.066 | HCOOH | Ion from loss of formic acid |

| 226.107 | 154.050 | C₄H₈O | Ion from cleavage of butoxy chain |

| 208.097 | 136.076 | C₄H₈ | Ion from subsequent loss of butene |

X-ray Crystallography for Absolute Configuration and Crystal Structure

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. This technique can precisely determine the three-dimensional coordinates of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsion angles. For this compound, this analysis would be invaluable for:

Confirming the connectivity: Providing unequivocal proof of the atomic connections.

Determining the conformation: Revealing the exact conformation of the flexible 4-hydroxybutoxy side chain and its orientation relative to the benzene (B151609) ring.

Mapping intermolecular interactions: Elucidating the hydrogen-bonding network involving the amine, hydroxyl, and carboxylic acid groups, which dictates the crystal packing.

While no published crystal structure for this specific compound is currently available, analysis of a similar structure, 4-Amino-3-hydroxybenzoic acid, reveals a herringbone packing motif dominated by hydrogen bonds. nih.gov A similar analysis for the title compound would provide crucial insights into its solid-state properties.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | Exact measurements of covalent bonds and angles. |

| Torsion Angles | Defines the conformation of the molecule, especially the flexible butoxy chain. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds, defining the packing structure. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational and rotational modes of molecules, providing a unique spectral fingerprint. For this compound, these techniques would be instrumental in confirming the presence of its key structural motifs: the carboxylic acid, the primary amine, the ether linkage, the terminal hydroxyl group, and the substituted aromatic ring.

Expected FTIR and Raman Spectral Features:

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to each of its functional components. Due to the different selection rules for FTIR (requiring a change in dipole moment) and Raman spectroscopy (requiring a change in polarizability), the intensities of certain bands will vary between the two techniques, providing complementary information.

Carboxylic Acid Group (-COOH): This group gives rise to some of the most recognizable bands in an IR spectrum. The O-H stretching vibration is expected to appear as a very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching bands. orgchemboulder.comlibretexts.org This broadening is a result of strong intermolecular hydrogen bonding, which typically leads to the formation of dimers in the solid state. orgchemboulder.comlibretexts.org The C=O stretching vibration of the carbonyl group is anticipated to be a strong, sharp band between 1710 and 1680 cm⁻¹ for an aromatic carboxylic acid, with the conjugation to the benzene ring lowering the frequency compared to saturated acids. spectroscopyonline.comlibretexts.org The C-O stretching and O-H bending vibrations are also expected in the fingerprint region, typically between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹/950-910 cm⁻¹, respectively. orgchemboulder.com

Amino Group (-NH₂): A primary amine group typically shows N-H stretching vibrations in the range of 3500-3300 cm⁻¹. researchgate.net These bands are generally of medium intensity and can sometimes be obscured by the broad O-H band of the carboxylic acid and alcohol. The NH₂ scissoring (bending) vibration is expected around 1600 cm⁻¹, and the rocking mode may appear around 1050 cm⁻¹. squarespace.com

Hydroxybutoxy Group (-O(CH₂)₄OH):

Ether Linkage (Ar-O-C): Aryl alkyl ethers are characterized by two strong C-O-C stretching bands. An asymmetric stretch is expected near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. youtube.comspectroscopyonline.com

Terminal Hydroxyl Group (-OH): The O-H stretching vibration of the terminal alcohol is expected as a broad band around 3500-3200 cm⁻¹ due to hydrogen bonding. youtube.com This will likely overlap with the N-H and carboxylic acid O-H stretches. The C-O stretching of the primary alcohol would appear as a strong band in the 1050-1000 cm⁻¹ region. youtube.com

Alkyl Chain (-CH₂-): The methylene (B1212753) groups of the butoxy chain will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

Aromatic Ring: The trisubstituted benzene ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ range.

The following interactive data table summarizes the expected vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 (very broad) | FTIR |

| C=O stretch | 1710-1680 | FTIR, Raman | |

| C-O stretch | 1320-1210 | FTIR | |

| O-H bend | 1440-1395, 950-910 | FTIR | |

| Amino Group | N-H stretch | 3500-3300 | FTIR, Raman |

| N-H bend (scissoring) | ~1600 | FTIR | |

| Ether (Aryl-Alkyl) | C-O-C asymm. stretch | ~1250 | FTIR |

| C-O-C symm. stretch | ~1040 | FTIR | |

| Hydroxyl (Alcohol) | O-H stretch (H-bonded) | 3500-3200 (broad) | FTIR |

| C-O stretch (primary) | ~1050 | FTIR | |

| Aromatic Ring | C-H stretch | >3000 | FTIR, Raman |

| C=C stretch | 1600-1450 | FTIR, Raman | |

| Alkyl Chain | C-H stretch | <3000 | FTIR, Raman |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assessment

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of techniques that probe the differential interaction of a molecule with left and right circularly polarized light. wikipedia.orgsaschirality.org These methods are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore the primary tools for determining the stereochemistry of chiral molecules. saschirality.orgrsc.org

Applicability to this compound:

The compound this compound, as named, does not possess a chiral center and is therefore an achiral molecule. An achiral molecule cannot rotate the plane of polarized light and will not exhibit a CD or ORD spectrum under normal conditions. wikipedia.orgresearchgate.net The observation of a CD or ORD signal is fundamentally dependent on the molecule being chiral, meaning it is non-superimposable on its mirror image. saschirality.org

However, a chiroptical response could be induced in this compound under specific circumstances:

Chiral Environment: An achiral molecule can exhibit an induced CD spectrum when it is placed in a chiral environment. synchrotron-soleil.fracs.org For instance, if this compound were to form a complex with a chiral host molecule, such as a cyclodextrin (B1172386) or a protein, the electronic transitions of the aromatic chromophore could become optically active. The resulting CD spectrum would provide information about the binding mode and the conformation of the guest molecule within the chiral host.

Chiral Derivatization: If a chiral center were introduced into the molecule, for example, by enzymatic hydroxylation of the butoxy chain at a specific position to create a chiral secondary alcohol, the resulting derivative would be chiral and would exhibit a CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the substituted benzene ring (the chromophore), could then be used to determine the absolute configuration of the newly formed stereocenter. The aromatic amino acid and other aromatic chromophores are well-studied in this regard. stanford.edujascoinc.com

In a hypothetical scenario where a chiral derivative of this compound is synthesized, the near-UV CD spectrum (around 250-320 nm) would be of particular interest. jascoinc.com The electronic transitions of the substituted aromatic ring would give rise to CD signals, the analysis of which, often aided by quantum chemical calculations, could lead to the unambiguous assignment of its absolute configuration.

Chemical Reactivity and Derivatization of 4 Amino 3 4 Hydroxybutoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for a variety of chemical transformations, including the formation of esters and amides, as well as decarboxylation under certain conditions.

Esterification and Amidation Reactions

The carboxylic acid functional group of 4-Amino-3-(4-hydroxybutoxy)benzoic acid is expected to undergo esterification when reacted with an alcohol in the presence of an acid catalyst. A common example of this type of reaction is the Fischer esterification. For instance, the esterification of similar benzoic acid derivatives, such as 4-amino-3-nitrobenzoic acid, with methanol (B129727) in the presence of catalytic sulfuric acid yields the corresponding methyl ester. google.com This process is typically a reversible reaction, and reaction conditions can be optimized to favor the formation of the ester product.

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. This conversion often requires the use of coupling agents or the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. The direct reaction between a carboxylic acid and an amine is possible but often requires high temperatures.

Reactions at the Amino Group

The aromatic amino group (-NH2) is a versatile functional group that can undergo a range of reactions, including acylation, alkylation, and diazotization.

Acylation and Alkylation Reactions

The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides to form amides. This reaction is often used as a protective strategy for the amino group during other chemical transformations. Alkylation of the amino group is also possible using alkyl halides. The synthesis of various O- and N-alkyl derivatives of 4-aminobenzoic acid has been reported, demonstrating the reactivity of the amino group towards alkylating agents under basic conditions.

Diazotization and Coupling Reactions

Aromatic primary amines, such as the one present in this compound, can undergo diazotization when treated with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. This reaction forms a diazonium salt, which is a highly versatile intermediate.

These diazonium salts can then participate in a variety of coupling reactions. For example, in Sandmeyer reactions, the diazonium group can be replaced by various substituents, including halogens, cyano groups, or hydroxyl groups. Diazonium salts of aminobenzoic acids have been shown to be sensitive to reaction conditions, with factors like temperature and pH influencing the outcome and the potential for side reactions such as hydroxylation.

Transformations of the Hydroxyl and Ether Linkage

The aliphatic side chain of this compound contains a primary hydroxyl group (-OH) and an ether linkage (-O-), both of which can be sites for chemical modification.

The primary hydroxyl group can undergo reactions typical of alcohols, such as oxidation to an aldehyde or carboxylic acid, or esterification with a carboxylic acid or its derivatives. It can also be converted to a leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions.

Ether Cleavage Reactions

The ether linkage in this compound, specifically the bond between the aromatic ring and the butoxy chain, is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strongly acidic conditions, typically with the use of strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.comlibretexts.org

The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a better leaving group. masterorganicchemistry.com Following protonation, a nucleophilic substitution reaction occurs. Given that the ether is attached to an aromatic ring on one side and a primary carbon on the other, the cleavage will selectively occur at the alkyl-oxygen bond. This is because nucleophilic attack on an sp²-hybridized aromatic carbon is highly unfavorable. libretexts.org

The mechanism is typically an S(_N)2 reaction, where a halide ion (Br⁻ or I⁻) attacks the least sterically hindered carbon of the protonated ether, which in this case is the terminal carbon of the butoxy chain. wikipedia.orglibretexts.org This results in the formation of 4-amino-3-hydroxybenzoic acid and 1,4-dihalobutane, assuming an excess of the hydrohalic acid is used to also substitute the terminal hydroxyl group.

Table 1: Predicted Products of Ether Cleavage of this compound with Excess HBr

| Reactant | Reagent | Predicted Products | Reaction Type |

| This compound | Excess HBr | 4-Amino-3-hydroxybenzoic acid, 1,4-Dibromobutane | S(_N)2 Cleavage |

It is important to note that the conditions required for ether cleavage are harsh and may also affect other functional groups in the molecule if not properly controlled.

Oxidation and Reduction of the Hydroxyl Group

The terminal primary hydroxyl group of the 4-hydroxybutoxy side chain can undergo both oxidation and reduction reactions, offering a key site for structural modification.

Oxidation:

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Mild Oxidation: Using milder reagents such as Pyridinium Chlorochromate (PCC) would be expected to oxidize the primary alcohol to the corresponding aldehyde, yielding 4-amino-3-(4-oxobutoxy)benzoic acid. libretexts.org

Strong Oxidation: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from CrO₃ and H₂SO₄) would oxidize the primary alcohol all the way to a carboxylic acid. libretexts.org This would result in the formation of 4-(3-amino-4-carboxyphenoxy)butanoic acid. A two-step, one-pot procedure using NaOCl/TEMPO followed by NaClO₂ has also been shown to be effective for converting primary alcohols to carboxylic acids under mild conditions. nih.gov

Table 2: Predicted Products of Oxidation of the Hydroxyl Group

| Starting Material | Reagent(s) | Predicted Product | Product Functional Group |

| This compound | PCC | 4-Amino-3-(4-oxobutoxy)benzoic acid | Aldehyde |

| This compound | KMnO₄ or CrO₃ | 4-(3-Amino-4-carboxyphenoxy)butanoic acid | Carboxylic Acid |

Reduction:

Reduction of the primary hydroxyl group is not a typical transformation, as it is already in a low oxidation state. However, the carboxylic acid function on the aromatic ring can be readily reduced.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF). libretexts.org This reaction would yield [4-amino-3-(4-hydroxybutoxy)phenyl]methanol. Borane is often preferred for its selectivity, as it reduces carboxylic acids faster than many other functional groups. libretexts.org

Synthesis of Novel Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of novel derivatives and analogues of this compound is crucial for conducting Structure-Activity Relationship (SAR) studies. These studies aim to understand how different parts of the molecule contribute to its biological activity, guiding the design of more potent and selective compounds. Modifications can be targeted at the amino group, the carboxylic acid, and the hydroxybutoxy side chain.

Derivatization of the Carboxylic Acid:

The carboxylic acid is a common handle for derivatization, often converted to esters or amides.

Ester Synthesis: Esterification can be achieved by reacting the carboxylic acid with various alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling agents. This would generate a library of esters with varying alkyl or aryl groups, allowing for the exploration of the impact of steric and electronic properties at this position.

Amide Synthesis: Amide derivatives can be synthesized by coupling the carboxylic acid with a diverse range of primary or secondary amines. libretexts.org This is often facilitated by activating the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.org These amide analogues introduce new hydrogen bond donors and acceptors, which can significantly influence biological activity.

Derivatization of the Amino Group:

The aromatic amino group can be modified through acylation, alkylation, or conversion to other functional groups.

Acylation: Reaction with various acyl chlorides or anhydrides would yield a series of N-acyl derivatives.

Alkylation: Reductive amination or direct alkylation can introduce different alkyl groups to the nitrogen atom.

Modification of the Hydroxybutoxy Side Chain:

The length and functionality of the side chain can be systematically varied.

Chain Length Variation: Synthesis of analogues with shorter (e.g., ethoxy, propoxy) or longer ether chains would probe the optimal distance and flexibility of this substituent.

Functional Group Modification: As discussed in section 4.3.2, the terminal hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or potentially converted to other functionalities like ethers or esters, to explore the importance of this hydrogen bonding group.

Table 3: Proposed Analogue Synthesis for SAR Studies

| Modification Site | Reaction Type | Example Reagent(s) | Resulting Derivative Class | Rationale for SAR |

| Carboxylic Acid | Esterification | Methanol, H⁺ | Methyl Esters | Investigate the effect of replacing the acidic proton and increasing lipophilicity. |

| Carboxylic Acid | Amide Coupling | Benzylamine, EDC | Benzylamides | Introduce new hydrogen bonding motifs and steric bulk. |

| Amino Group | Acylation | Acetyl Chloride | N-Acetyl Derivatives | Modulate the basicity and hydrogen bonding capacity of the amino group. |

| Hydroxybutoxy Chain | Oxidation of terminal -OH | PCC | Aldehyde Derivatives | Explore the effect of a hydrogen bond acceptor at the end of the side chain. |

By systematically synthesizing and evaluating these and other novel derivatives, a comprehensive SAR profile can be established, providing valuable insights for the development of optimized molecules.

Computational and Theoretical Studies of 4 Amino 3 4 Hydroxybutoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic and spectroscopic properties of molecules. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. nih.gov

An analysis of the electronic structure of 4-Amino-3-(4-hydroxybutoxy)benzoic acid would reveal key information about its reactivity and electronic transitions. Central to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net

Example Data Table: Predicted Electronic Properties This table presents hypothetical data for this compound, based on typical values for similar aromatic compounds as studied by DFT methods. nih.gov

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability |

| Dipole Moment | 3.5 D | Reflects overall molecular polarity |

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be validated against experimental data. For instance, theoretical calculations can generate an infrared (IR) spectrum by computing the vibrational frequencies of the molecule's chemical bonds. researchgate.net These predicted spectra can aid in the interpretation of experimental spectra by assigning specific peaks to particular vibrational modes (e.g., O-H stretch, C=O stretch, N-H bend).

Studies on related molecules, such as morpholin-4-ium p-aminobenzoate, have shown excellent agreement between theoretical vibrational spectra calculated via DFT and experimental results, with minor differences attributed to the calculations being performed on a molecule in the gas phase versus the solid phase of the experiment. clinicsearchonline.org Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure. nih.gov

Example Data Table: Predicted vs. Experimental Vibrational Frequencies This table illustrates how theoretical calculations could be used to assign peaks in a hypothetical IR spectrum of this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3650 | 3645 |

| N-H Stretch (Amine) | 3400, 3300 | 3395, 3290 |

| C=O Stretch (Carboxylic Acid) | 1710 | 1705 |

| C-N Stretch | 1315 | 1310 |

| C-O Stretch (Ether) | 1250 | 1248 |

Conformational Analysis and Energy Landscapes

The flexible 4-hydroxybutoxy side chain of this compound can adopt numerous conformations due to the rotation around its single bonds. Conformational analysis using molecular mechanics or quantum chemical methods can identify the most stable, low-energy conformers. researchgate.net By systematically rotating the dihedral angles of the side chain and calculating the potential energy of each resulting structure, an energy landscape can be mapped. This landscape reveals the energetically preferred shapes of the molecule, which are crucial for understanding its physical properties and how it might interact with other molecules, such as biological receptors. researchgate.net

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their behavior in different environments, such as in a solvent. scielo.br For this compound, an MD simulation could predict how the molecule behaves in water. It would show how the polar amino, carboxyl, and hydroxyl groups form hydrogen bonds with water molecules, influencing its solubility and orientation at interfaces. scielo.br Such simulations are also used to study the dynamic flexibility of molecular structures, like the side chain of the title compound, which is not static but constantly in motion. nih.gov Studies on flexible crown ethers have demonstrated how MD simulations can reveal the influence of solvent polarity on molecular conformation. scielo.bracs.org

Ligand-Protein Docking and Molecular Modeling

Given that many aminobenzoic acid derivatives exhibit biological activity, molecular docking would be a critical computational tool to investigate the potential of this compound as a biologically active agent. nih.govresearchgate.netnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. ijpmbs.com

In a typical docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank. clinicsearchonline.orgnih.gov The this compound molecule would then be computationally "docked" into the protein's active site. The software calculates a docking score, which estimates the binding affinity between the ligand and the protein. nih.gov The analysis also reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site. nih.govnih.gov This information is invaluable for predicting whether the molecule could act as an inhibitor or activator of the protein and for guiding the design of more potent derivatives. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be employed to explore the potential chemical reactions involving this compound. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a complete reaction pathway can be mapped out. rsc.org This allows for the determination of activation energies, which indicate how fast a reaction is likely to proceed. For example, the mechanism of esterification of the carboxylic acid group or acylation of the amino group could be studied in detail. Such computational investigations are instrumental in predicting unknown reactions and optimizing synthetic routes before undertaking costly and time-consuming laboratory experiments. rsc.org

Biological Activity Investigations in Vitro and Mechanistic Studies of 4 Amino 3 4 Hydroxybutoxy Benzoic Acid

Target Identification and Pathway Elucidation

There is no available scientific literature that identifies the specific biological targets or elucidates the metabolic and signaling pathways directly modulated by 4-Amino-3-(4-hydroxybutoxy)benzoic acid. Research has been conducted on similar molecules, such as 4-amino-3-hydroxybenzoic acid, which has been shown to be metabolized by Bordetella sp. strain 10d via a modified meta-cleavage pathway. However, these findings cannot be extrapolated to this compound due to structural differences.

Enzyme Inhibition and Activation Studies (in vitro)

No studies detailing the in vitro inhibitory or activation effects of this compound on specific enzymes have been published. While research has examined the enzyme inhibition properties of related compounds like 3-amino-4-hydroxybenzoic acid and 4-amino-3-hydroxybenzoic acid on monophenolase, this data does not apply to the compound .

Receptor Binding Assays and Signaling Pathway Modulation (in vitro)

Information regarding the binding affinity of this compound to specific cellular receptors is not available in the current body of scientific literature. Consequently, its potential to modulate any receptor-mediated signaling pathways remains uncharacterized.

Cellular Assays for Functional Effects (in vitro, e.g., cell proliferation, apoptosis, migration)

There are no published in vitro studies investigating the functional effects of this compound on cellular processes such as proliferation, apoptosis, or migration. While the related compound, 4-amino-3-hydroxybenzoic acid, is noted as a preparatory chemical for sphingosine (B13886) kinase inhibitors, this does not provide direct evidence of the cellular activities of this compound.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

A structure-activity relationship (SAR) analysis for this compound and its derivatives is not available. SAR studies require a series of related compounds to be synthesized and tested to determine how chemical structure influences biological activity. Such research has not been published for this specific compound.

Microbial Metabolism and Biotransformation Pathways

The microbial metabolism and biotransformation pathways of this compound have not been a subject of published research. Studies on the microbial production of the related compound, 4-amino-3-hydroxybenzoic acid, in organisms like Corynebacterium glutamicum have been documented, but this does not extend to the butoxy derivative.

Advanced Analytical Methodologies for 4 Amino 3 4 Hydroxybutoxy Benzoic Acid

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental to the separation and quantification of 4-Amino-3-(4-hydroxybutoxy)benzoic acid from complex matrices.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method involves optimizing the stationary phase, mobile phase composition, and detector to achieve adequate separation and sensitivity. For related aminobenzoic acid compounds, reversed-phase columns (e.g., C18, Phenyl) are commonly employed. nih.govnih.govhelixchrom.com

The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govhelixchrom.com The pH of the buffer is a critical parameter for controlling the retention of the zwitterionic aminobenzoic acid structure. helixchrom.com Detection is often performed using UV-Vis spectrophotometry, with the wavelength set to one of the compound's absorption maxima for optimal sensitivity. nih.govsielc.com For instance, a method for the related compound benoxinate utilized a Spherisorb phenyl column with a mobile phase of acetonitrile and a pH 3.5 buffer, with UV detection at 308 nm. nih.gov

Method validation for related amino acids has demonstrated high accuracy, precision, and linearity over a specified concentration range. nih.govnih.gov

Table 1: Example HPLC Conditions for Analysis of Related Aminobenzoic Acids

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 or Phenyl | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) | nih.govhelixchrom.com |

| Detection | UV-Vis at absorption maxima (e.g., 210 nm, 308 nm) | nih.govnih.gov |

| Flow Rate | Typically 0.8 - 1.0 mL/min | nih.gov |

| Temperature | Ambient or controlled (e.g., 60 °C) | lcms.cz |

This table presents typical conditions used for related compounds, which would serve as a starting point for method development for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of this compound, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.com This process involves chemically modifying the molecule to increase its volatility and thermal stability. sigmaaldrich.com

A common derivatization technique is silylation, which replaces the active hydrogens on the amino, hydroxyl, and carboxylic acid groups with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnorthwestern.edu The reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is frequently used for this purpose. sigmaaldrich.comnih.gov The resulting TBDMS derivatives are more stable and less sensitive to moisture. sigmaaldrich.com

The GC-MS analysis of these derivatives provides both chromatographic separation and mass spectral data, which allows for confident identification and quantification. The mass spectrum of the derivatized compound will show characteristic fragments that aid in structural elucidation. sigmaaldrich.comnorthwestern.edu

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Reagent | Derivative Formed | Key Advantages | Source |

|---|---|---|---|

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-butyl dimethylsilyl (TBDMS) | Derivatives are stable and less moisture-sensitive. | sigmaaldrich.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | Common silylation reagent. | sigmaaldrich.com |

This table outlines common derivatization strategies applicable to this compound.

Since this compound may exist as enantiomers if a chiral center is present, establishing enantiomeric purity is critical. Chiral chromatography is the most effective method for separating enantiomers. This can be achieved using chiral stationary phases (CSPs) in HPLC. sigmaaldrich.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating the enantiomers of various amino compounds. researchgate.netyakhak.org

The mobile phase in chiral separations is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol. yakhak.org The nature and concentration of the alcohol modifier can significantly affect the separation. researchgate.net Another approach involves forming a "sandwiched complex" in the mobile phase using additives like crown ethers and cyclodextrins to achieve enantioseparation on a standard reversed-phase column. nih.gov

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species like this compound. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. nih.gov

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a buffer-filled fused-silica capillary is used. nih.gov By adjusting the pH of the buffer, the ionization state of the amino and carboxylic acid groups can be manipulated to optimize separation. horiba.com For the analysis of amino acids, derivatization with a chromophore or fluorophore, such as 1,2-naphthoquinone-4-sulfonate (NQS), can be employed to enhance detection sensitivity. scispace.com CE methods are known for their high resolution, speed, and minimal sample and reagent consumption. scispace.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis

For the detection and quantification of trace amounts of this compound, hyphenated techniques that couple the separation power of chromatography with the sensitivity and selectivity of mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for this purpose. lcms.czrestek.com This technique allows for the direct analysis of the compound in complex matrices with minimal sample preparation. restek.com Using electrospray ionization (ESI), the compound can be ionized, and specific precursor-to-product ion transitions can be monitored in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and low limits of detection. lcms.czmedsci.org Predicted collision cross-section (CCS) values for various adducts of this compound can aid in its identification in LC-MS analyses. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 226.10739 | 149.2 |

| [M+Na]⁺ | 248.08933 | 155.5 |

| [M-H]⁻ | 224.09283 | 149.7 |

| [M+NH₄]⁺ | 243.13393 | 165.5 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu This data is predictive and useful for setting up mass spectrometry experiments.

GC-MS/MS can also be used for trace analysis following the derivatization procedures mentioned previously, offering an additional layer of selectivity and sensitivity compared to single-quadrupole GC-MS.

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods provide rapid and non-destructive options for quantification.

UV-Vis Spectroscopy: this compound contains a substituted benzene (B151609) ring, which is a chromophore that absorbs ultraviolet (UV) light. A UV-Vis spectrum can be recorded to determine the wavelength of maximum absorbance (λmax). researchgate.net For related aminobenzoic acid compounds, absorption maxima are typically observed in the UV region. sielc.com Quantification can be performed by measuring the absorbance at λmax and using a calibration curve based on the Beer-Lambert law. researchgate.net

Fluorescence Spectroscopy: While the native fluorescence of this compound may be limited, fluorescence spectroscopy can be a highly sensitive quantification method, often used in conjunction with derivatization with a fluorogenic agent. yakhak.org Alternatively, the interaction of the compound with other fluorescent molecules can be studied. For example, studies on related phenolic acids like 4-hydroxybenzoic acid have used fluorescence quenching of human serum albumin (HSA) to investigate binding interactions, a principle that could be adapted for quantification. nih.govnih.gov The fluorescence intensity of HSA decreases upon binding with the phenolic acid, and this change can be correlated to the concentration of the acid. nih.gov

Stability and Degradation Product Analysis

The stability of a pharmaceutical compound is a critical attribute that influences its quality, safety, and efficacy. Understanding the degradation pathways and the resulting products is essential for developing stable formulations and ensuring patient safety. While specific stability and degradation studies on This compound are not extensively available in the public domain, an analysis of structurally related compounds can provide insights into its potential degradation profile.

Forced degradation studies, which involve exposing the compound to stress conditions such as hydrolysis, oxidation, and photolysis, are crucial for identifying potential degradation products and developing stability-indicating analytical methods. Although detailed findings for This compound are not published, research on similar molecules offers valuable information on potential degradation pathways.

A study on the local anesthetic benoxinate, which shares a similar structural backbone, identified 4-amino-3-butoxybenzoic acid as its major degradation product through hydrolysis. nih.gov This suggests that the ester linkage in benoxinate is the primary site of degradation. Given that This compound possesses an ether linkage in its side chain, it is plausible that this ether bond could also be susceptible to cleavage under certain conditions, although ethers are generally more stable than esters.

Furthermore, studies on the photodegradation of p-aminobenzoic acid (PABA), a related compound, have shown that it can undergo self-sensitized photodegradation, leading to the formation of various products, including 4-Amino-3-hydroxybenzoic acid and 4-aminophenol . biocrick.com This indicates that the aminobenzoic acid core of This compound could be susceptible to photolytic degradation. The presence of the hydroxybutoxy side chain may influence the specific degradation products formed.

The metabolic degradation of 4-Amino-3-hydroxybenzoic acid has also been investigated in microorganisms. In Bordetella sp. strain 10d, this compound is metabolized via a meta-cleavage pathway, leading to intermediates such as 2-hydroxymuconic 6-semialdehyde, 4-oxalocrotonic acid, 2-oxopent-4-enoic acid, and 4-hydroxy-2-oxovaleric acid, with the final product being pyruvic acid. nih.gov While this represents a biological degradation pathway, it highlights the reactive sites within the molecule that could also be susceptible to chemical degradation under specific conditions.

The analysis of these potential degradation products would necessitate the use of advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for separating and identifying degradation products. For instance, an HPLC-MS method was successfully used to identify 4-amino-3-butoxybenzoic acid as a degradation product of benoxinate. nih.gov Other techniques such as nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy would be invaluable for the structural elucidation of unknown degradation products.

The following table summarizes potential degradation products based on the analysis of structurally related compounds.

| Potential Degradation Product | Parent Compound/Process | Analytical Method for Identification |

| 4-amino-3-butoxybenzoic acid | Benoxinate (Hydrolysis) | HPLC-MS nih.gov |

| 4-Amino-3-hydroxybenzoic acid | p-Aminobenzoic acid (Photodegradation) | Not specified in the provided context biocrick.com |

| 4-aminophenol | p-Aminobenzoic acid (Photodegradation) | Not specified in the provided context biocrick.com |

| 2-hydroxymuconic 6-semialdehyde | 4-Amino-3-hydroxybenzoic acid (Metabolism) | Not specified in the provided context nih.gov |

| 4-oxalocrotonic acid | 4-Amino-3-hydroxybenzoic acid (Metabolism) | Not specified in the provided context nih.gov |

| 2-oxopent-4-enoic acid | 4-Amino-3-hydroxybenzoic acid (Metabolism) | Not specified in the provided context nih.gov |

| 4-hydroxy-2-oxovaleric acid | 4-Amino-3-hydroxybenzoic acid (Metabolism) | Not specified in the provided context nih.gov |

| pyruvic acid | 4-Amino-3-hydroxybenzoic acid (Metabolism) | Not specified in the provided context nih.gov |

Potential Research Applications of 4 Amino 3 4 Hydroxybutoxy Benzoic Acid

As a Chemical Probe for Biological Systems

The structure of 4-amino-3-(4-hydroxybutoxy)benzoic acid makes it an intriguing candidate for development into a chemical probe. A chemical probe is a small molecule used to study and manipulate biological systems. This compound possesses a terminal hydroxyl group on the butoxy chain, which serves as a convenient "handle" for chemical modification. This hydroxyl group can be readily functionalized through esterification or etherification reactions to attach various tags without altering the core aromatic structure.

For instance, a fluorescent dye could be attached to this terminal hydroxyl, allowing researchers to visualize the molecule's localization within cells or tissues. Alternatively, a biotin (B1667282) tag could be added, enabling affinity purification of proteins or other biomolecules that interact with the compound. Furthermore, the terminal hydroxyl could be used to immobilize the molecule on a solid support, such as a resin or a microarray surface, to create a tool for screening for binding partners from a complex biological sample. The inherent functionalities of the core—the amino group and carboxylic acid—could also be leveraged for bioconjugation, making it a versatile platform for creating sophisticated biological tools.

Building Block for Complex Molecular Architectures (e.g., polymers, dendrimers)

The compound is intrinsically a versatile building block for the synthesis of more complex molecules. It possesses four distinct points of functionality: the aromatic amine, the carboxylic acid, the phenolic ether, and the terminal primary alcohol. This multifunctionality allows for controlled, stepwise reactions to build sophisticated molecular architectures.

For Polymers: The amino and carboxylic acid groups can undergo polycondensation reactions to form polyamides. The presence of the flexible hydroxybutoxy side chain would be expected to influence the properties of the resulting polymer, potentially increasing its solubility in organic solvents, lowering its melting point, or enhancing its flexibility compared to polymers made from the rigid parent molecule, 4-amino-3-hydroxybenzoic acid.

For Dendrimers: Dendrimers are highly branched, tree-like molecules with well-defined structures. The multiple functional groups of this compound make it a suitable monomer for divergent or convergent dendrimer synthesis. For example, the carboxylic acid could be the focal point, while the amino and terminal hydroxyl groups could be used for branching, leading to the creation of complex, three-dimensional macromolecules with potential applications in drug delivery or catalysis.

Scaffold for New Chemical Entities (NCEs) in Drug Discovery Research (excluding clinical trials)

In medicinal chemistry, a scaffold is a core chemical structure upon which new potential drugs are built. The 4-amino-3-hydroxybenzoic acid core is a known structural motif in various biologically active compounds. By using this compound, medicinal chemists can create libraries of new chemical entities (NCEs) for screening against various biological targets.

The 4-hydroxybutoxy side chain offers several advantages in this context. It provides a flexible linker to which other pharmacophores or functional groups can be attached. This allows for the exploration of larger pockets in a target protein's binding site. The chain also increases the compound's hydrophilicity and number of hydrogen bond donors/acceptors, which can favorably modulate its pharmacokinetic properties, such as solubility and membrane permeability. The terminal hydroxyl group can be used as an attachment point for various substituents, allowing chemists to systematically probe structure-activity relationships (SAR) and optimize a lead compound's potency and selectivity.

Precursor for Advanced Materials (e.g., polybenzoxazole)

One of the most significant potential applications for this compound is as a monomer for advanced materials, specifically for the synthesis of polybenzoxazoles (PBOs). PBOs are a class of high-performance polymers known for their exceptional thermal stability, high tensile strength, and chemical resistance. The parent compound, 3-amino-4-hydroxybenzoic acid, is a well-established monomer for producing AB-type PBOs, where the amino and hydroxyl groups on the same molecule react to form the characteristic oxazole (B20620) ring in the polymer backbone. google.com Patents have detailed that high-purity 3-amino-4-hydroxybenzoic acids are crucial for achieving the high molecular weight necessary for these robust properties. google.com

The microbial production of the parent compound, 4-amino-3-hydroxybenzoic acid, has been explored as a route to creating bio-based, high-performance PBO polymers. By analogy, this compound could be used as a co-monomer in PBO synthesis. The introduction of the flexible, non-rigid butoxy side chain into the PBO backbone would be a strategic approach to modify the polymer's properties. This could lead to "flexible PBOs" with lower glass transition temperatures, improved processability, and enhanced solubility, while still retaining a high degree of thermal stability. The terminal hydroxyl group on the side chain could also serve as a site for post-polymerization modification, allowing for the cross-linking of the polymer chains to further enhance mechanical properties or to introduce new functionalities.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The synthesis of 4-Amino-3-(4-hydroxybutoxy)benzoic acid presents an area ripe for innovation. Current synthetic routes for similar aromatic compounds often involve multi-step processes that can be inefficient. Traditional methods for preparing the core structure, 4-amino-3-hydroxybenzoic acid, include the reduction of a nitro group, such as the reaction of 4-nitro-3-hydroxy benzoic acid with tin and hydrochloric acid. prepchem.com Another approach involves the catalytic hydrogenation of a precursor using palladium on charcoal. chemicalbook.com

Future research should target the development of more streamlined and efficient synthetic strategies. A key challenge is the regioselective introduction of the 4-hydroxybutoxy group onto the benzoic acid backbone. Novel approaches could include:

Direct Etherification: Investigating catalytic systems that enable the direct and selective etherification of the 3-hydroxyl group of 4-aminobenzoic acid derivatives. This would be a more atom-economical approach than multi-step sequences.

Convergent Synthesis: Designing pathways where the 4-hydroxybutoxy side-chain is incorporated early in the synthesis, potentially starting from precursors that already contain this moiety.

Enzymatic Synthesis: Exploring the use of enzymes to catalyze the specific ether linkage, which could offer high selectivity and milder reaction conditions, thereby reducing by-product formation.

Deeper Mechanistic Understanding of Biological Interactions

The biological activity of this compound is largely unexplored. The parent molecule, 4-amino-3-hydroxybenzoic acid, is known to be metabolized by certain microorganisms like Bordetella sp. strain 10d through a meta-cleavage pathway. nih.gov The introduction of the 4-hydroxybutoxy side chain could significantly alter its interaction with biological systems.

Future research must focus on elucidating the mechanism of action of this compound. Key research questions include:

Target Identification: Determining the specific proteins, enzymes, or receptors with which the compound interacts. This can be achieved through techniques like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA).

Structure-Activity Relationship (SAR) Studies: Investigating how the 4-hydroxybutoxy chain influences binding affinity and biological activity. Does the length or flexibility of the chain enhance or diminish its interaction with biological targets compared to its parent compound?

Chemoinformatics and Machine Learning in Compound Design

Chemoinformatics and machine learning (ML) are powerful tools that can accelerate the discovery and optimization of novel compounds. bgu.ac.ilnih.govnih.gov These computational approaches can be pivotal in navigating the chemical space around this compound.

Future research should harness these technologies to:

Predictive Modeling: Develop Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activities and physicochemical properties of new derivatives. nih.govmdpi.com This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.

Virtual Screening: Use molecular docking simulations to screen for potential biological targets for this compound, providing hypotheses for its mechanism of action that can be tested experimentally. mdpi.com

De Novo Design: Employ generative ML models to design novel derivatives with optimized properties. These algorithms can learn from existing chemical data to propose new structures that are likely to possess desired characteristics. nih.gov